N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methoxybenzamide
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Overview
Description
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methoxybenzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyl group, a phenylsulfamoyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzamide with benzyl chloride in the presence of a base to form N-benzyl-4-aminobenzamide. This intermediate is then reacted with phenylsulfonyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylsulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as carbonic anhydrase and phospholipase A2. The compound binds to the active site of these enzymes, blocking their activity and thereby exerting its biological effects. The pathways involved include the inhibition of prostaglandin synthesis and the reduction of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-methoxybenzamide
- N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methoxybenzamide
- N-{4-[benzyl(phenyl)sulfamoyl]phenyl}acetamide
Uniqueness
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methoxybenzamide is unique due to its specific substitution pattern and the presence of the methoxy group. This structural feature enhances its binding affinity to certain enzymes and contributes to its distinct pharmacological profile compared to similar compounds .
Properties
Molecular Formula |
C27H24N2O4S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C27H24N2O4S/c1-33-25-14-8-11-22(19-25)27(30)28-23-15-17-26(18-16-23)34(31,32)29(24-12-6-3-7-13-24)20-21-9-4-2-5-10-21/h2-19H,20H2,1H3,(H,28,30) |
InChI Key |
RCOQYVFWRQMVSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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